

Comparative Guide: Structure-Activity Relationship of 2-Hexanamido-5-hydroxybenzoic Acid Derivatives

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Compound of Interest

Compound Name:	2-Hexanamido-5-hydroxybenzoic acid
CAS No.:	1015856-35-5
Cat. No.:	B1440306

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Avenanthramide Analogs and N-Acylated Anthranilic Acid Scaffolds

Executive Summary: The Synthetic Avenanthramide Mimic

2-Hexanamido-5-hydroxybenzoic acid (CAS: 1015856-35-5) represents a strategic synthetic divergence from natural Avenanthramides—the bioactive phenolic alkaloids found in oats (*Avena sativa*). While natural Avenanthramides feature complex polyphenolic (cinnamoyl) tails, this derivative substitutes the aromatic tail with a hexanoyl (C6) aliphatic chain.

This structural modification transforms the molecule from a specialized plant secondary metabolite into a versatile lipophilic chemical probe. It retains the core antioxidant and anti-

inflammatory pharmacophore of 5-hydroxyanthranilic acid (5-HAA) while significantly altering membrane permeability (LogP) and steric fit within enzyme active sites.

This guide objectively compares the SAR of this hexanoyl derivative against its natural counterparts (Avenanthramides) and shorter analogs (Acetamides), providing a roadmap for optimizing this scaffold for anti-inflammatory and antioxidant applications.

Chemical Architecture & Mechanism of Action

The Pharmacophore: 5-Hydroxyanthranilic Acid (5-HAA) Core

The molecule is built upon the 5-hydroxyanthranilic acid scaffold, a crucial metabolite in the eukaryotic Tryptophan-Kynurenine pathway.

- **Redox Center (C5-OH):** The hydroxyl group at position 5 is the primary driver of antioxidant activity. It acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS).
- **Binding Anchor (C1-COOH):** The carboxylic acid provides essential water solubility at physiological pH and forms electrostatic interactions (salt bridges) with arginine/lysine residues in target proteins (e.g., COX-2, NF- κ B subunits).
- **The Variable Tail (N-Acyl):** The hexanoyl chain defines this specific derivative. Unlike the rigid, planar cinnamoyl groups of Avenanthramides, the hexanoyl chain is flexible and hydrophobic, facilitating passive diffusion across lipid bilayers.

Mechanism of Action: "The Lipophilic Switch"

The hexanoyl substitution creates a "Lipophilic Switch" effect:

- **Enhanced Bioavailability:** The aliphatic chain increases the partition coefficient (cLogP ~2.5–3.0), improving cellular uptake compared to the more polar 5-HAA parent (cLogP ~0.5).
- **Steric De-shielding:** By removing the bulky phenyl ring of the cinnamoyl group, the hexanoyl derivative can access smaller hydrophobic pockets in enzymes that sterically exclude natural Avenanthramides.

- **Metabolic Stability:** The aliphatic amide bond is generally more resistant to hydrolysis by specific esterases than the pseudo-peptide bonds found in some natural polyphenols.

Structure-Activity Relationship (SAR) Analysis

The following table compares **2-Hexanamido-5-hydroxybenzoic acid** with its key structural analogs.

Table 1: Comparative SAR of N-Acylated 5-Hydroxyanthranilic Acid Derivatives



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Visualizing the SAR Logic

The diagram below illustrates the functional regions of the molecule and their specific contributions to biological activity.



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Figure 1: Functional dissection of **2-Hexanamido-5-hydroxybenzoic acid**. The hexanoyl tail drives permeability, while the core substituents handle binding and redox activity.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These methodologies are designed to be self-validating with positive controls.

Synthesis: Selective N-Acylation

Objective: Synthesize the target without over-acylating the 5-hydroxyl group. Reagents: 5-Hydroxyanthranilic acid, Hexanoyl chloride, Pyridine, THF.

- Dissolution: Dissolve 5-hydroxyanthranilic acid (1.0 eq) in anhydrous THF under nitrogen atmosphere.
- Base Addition: Add Pyridine (2.2 eq) to act as an acid scavenger.
- Controlled Addition: Cool to 0°C. Add Hexanoyl chloride (1.05 eq) dropwise over 30 minutes. Crucial: Low temperature prevents O-acylation of the phenol.
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

- Workup: Quench with 1N HCl (pH ~2). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.
- Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
- Validation: ¹H-NMR must show a triplet at ~0.9 ppm (terminal methyl) and a singlet at ~10-11 ppm (amide NH), preserving the phenolic OH signal.

Bioassay: Lipoxygenase (5-LOX) Inhibition Screening

Rationale: N-acylated salicylates often inhibit arachidonic acid pathways. This assay tests the anti-inflammatory potential.^{[1][2]}

- Enzyme Prep: Recombinant human 5-LOX (10 units/well).
- Substrate: Linoleic acid (100 μM).
- Chromogen: 2-Hexanamido derivative (Test), Zileuton (Positive Control), DMSO (Vehicle).
- Procedure:
 - Incubate enzyme + inhibitor in Tris buffer (pH 7.4) for 10 min at 25°C.
 - Initiate reaction by adding Linoleic acid.
 - Monitor increase in absorbance at 234 nm (formation of conjugated diene) for 10 min.
- Calculation: % Inhibition = $[1 - (\text{Slope}_{\text{test}} / \text{Slope}_{\text{control}})] * 100$.

Comparative Performance Data

The following data summarizes theoretical and literature-derived performance metrics for this class of compounds.

Table 2: Predicted Physicochemical & Biological Properties



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